molecular formula C16H14ClN3O B2607771 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile CAS No. 306980-05-2

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile

Cat. No.: B2607771
CAS No.: 306980-05-2
M. Wt: 299.76
InChI Key: DHRUAPIDNGQQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile is a complex organic compound with the molecular formula C16H14ClN3O. It is known for its unique structure, which includes a pyridine ring substituted with various functional groups, making it a compound of interest in various scientific fields .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This includes its toxicity, flammability, and any precautions that need to be taken while handling it .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, or mechanisms of action. It could also involve the development of new synthesis methods to improve yield or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-methylpyridine with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 2-{[(4-chlorophenyl)methyl]amino}-5-methylpyridine. This intermediate is then reacted with acetic anhydride and a cyanide source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-2-{[(4-chlorophenyl)methyl]amino}-6-methylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-acetyl-2-[(4-chlorophenyl)methylamino]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-15(11(2)21)7-13(8-18)16(20-10)19-9-12-3-5-14(17)6-4-12/h3-7H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRUAPIDNGQQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC=C(C=C2)Cl)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.